An In-depth Technical Guide to the Molecular Structure of Cyclopropanecarboximidamide
An In-depth Technical Guide to the Molecular Structure of Cyclopropanecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanecarboximidamide, a small molecule featuring a strained cyclopropyl ring appended to an imidamide functional group, represents a valuable building block in medicinal chemistry. The unique stereoelectronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the molecular structure of cyclopropanecarboximidamide, detailing its synthesis, spectroscopic signature, and key structural parameters derived from computational analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics incorporating this versatile scaffold.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring, despite its simple three-carbon structure, is a "privileged" motif in modern drug discovery.[1] Its inherent ring strain and unique orbital hybridization endow it with properties that are highly attractive for medicinal chemists. The rigid conformation of the cyclopropyl group can help to lock in bioactive conformations, leading to enhanced binding potency and selectivity for protein targets.[2] Furthermore, the strong C-H bonds of the cyclopropane ring can increase metabolic stability by reducing susceptibility to enzymatic degradation, a critical factor in improving a drug candidate's pharmacokinetic profile.[2] The incorporation of the cyclopropyl group has been shown to favorably modulate a range of properties, including brain permeability and plasma clearance, making it a versatile tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule.[2]
Cyclopropanecarboximidamide serves as a key intermediate for the introduction of this valuable cyclopropyl pharmacophore. The imidamide functional group is a bioisostere of the more common amide group and can participate in similar hydrogen bonding interactions with biological targets. However, the basicity of the imidamide allows for the formation of salt forms, such as the hydrochloride salt, which often exhibit improved solubility and handling characteristics. This guide will delve into the fundamental molecular characteristics of cyclopropanecarboximidamide, providing the essential knowledge base for its effective utilization in drug design and development.
Synthesis of Cyclopropanecarboximidamide Hydrochloride
The most direct and widely applicable method for the synthesis of cyclopropanecarboximidamide is the Pinner reaction.[3][4][5][6] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently converted to the corresponding amidine upon treatment with ammonia.[3][4][5] For the synthesis of cyclopropanecarboximidamide hydrochloride, the precursor is cyclopropanecarbonitrile.
Synthesis of the Precursor: Cyclopropanecarbonitrile
Cyclopropanecarbonitrile can be synthesized from γ-chlorobutyronitrile through an intramolecular cyclization reaction promoted by a strong base.[7]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add powdered potassium hydroxide.
-
Slowly add γ-chlorobutyronitrile to the potassium hydroxide with vigorous stirring.
-
Heat the reaction mixture on a steam bath. An exothermic reaction will commence.
-
After the initial vigorous reaction subsides, continue heating for an additional hour.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water to remove any remaining potassium hydroxide and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation to yield crude cyclopropanecarbonitrile.
-
Purify the product by fractional distillation.
Caption: Two-step Pinner reaction for the synthesis of the target compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The infrared spectrum of cyclopropanecarboximidamide hydrochloride provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N-H stretching vibrations of the amidinium ion |
| ~3100-3000 | Medium | C-H stretching vibrations of the cyclopropyl ring |
| ~1670 | Strong | C=N stretching vibration of the imidamide group |
| ~1450 | Medium | CH₂ scissoring in the cyclopropyl ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for cyclopropanecarboximidamide, the following data is predicted using online NMR prediction tools. [8][9][10][11][12]This information should be used as a guide for experimental verification.
Predicted ¹H NMR Spectrum (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.0-1.2 | Multiplet | 4H | CH₂ protons of the cyclopropyl ring |
| ~1.5-1.7 | Multiplet | 1H | CH proton of the cyclopropyl ring |
Predicted ¹³C NMR Spectrum (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~10-15 | CH₂ carbons of the cyclopropyl ring |
| ~15-20 | CH carbon of the cyclopropyl ring |
| ~165-175 | C=N carbon of the imidamide group |
Molecular Structure and Computational Analysis
The three-dimensional structure of cyclopropanecarboximidamide is defined by the unique geometry of the cyclopropyl ring and the planarity of the imidamide group.
Geometry of the Cyclopropane Ring
The cyclopropane ring is characterized by significant angle strain, with internal C-C-C bond angles of 60°. This deviation from the ideal tetrahedral angle of 109.5° leads to "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. High-level quantum chemical calculations have provided precise geometric parameters for the cyclopropane ring. [13]
| Parameter | Value |
|---|---|
| C-C bond length | ~1.503 Å |
| C-H bond length | ~1.079 Å |
| H-C-H bond angle | ~115.0° |
Computational Geometry Optimization
To obtain a detailed understanding of the three-dimensional structure of cyclopropanecarboximidamide, including the relative orientation of the cyclopropyl and imidamide groups, computational chemistry methods are invaluable. Density Functional Theory (DFT) is a powerful tool for geometry optimization of small molecules. [14][15][16][17][18][19][20] Protocol for DFT-based Geometry Optimization:
-
Initial Structure Generation: A 3D model of cyclopropanecarboximidamide is constructed using molecular modeling software.
-
Method Selection: The B3LYP functional with the 6-31G* basis set is a widely used and reliable method for the geometry optimization of organic molecules, providing a good balance between accuracy and computational cost. [15][21][22]3. Calculation Setup: The geometry optimization calculation is performed using a quantum chemistry software package. The calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation (a local or global minimum on the potential energy surface).
-
Analysis of Results: The output of the calculation provides the optimized Cartesian coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be determined. A frequency calculation should also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: Workflow for computational geometry optimization.
Conclusion
Cyclopropanecarboximidamide is a molecule of significant interest to the medicinal chemistry community. This technical guide has provided a detailed overview of its synthesis via the Pinner reaction, its characteristic spectroscopic features, and a protocol for the computational analysis of its molecular structure. A thorough understanding of these fundamental properties is essential for the rational design and development of novel therapeutic agents that incorporate this valuable cyclopropyl-containing building block. The information presented herein is intended to empower researchers to confidently utilize cyclopropanecarboximidamide in their drug discovery endeavors.
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